Thieno[3,2-b]thiophen-3-ylmethanol
Description
Properties
Molecular Formula |
C7H6OS2 |
|---|---|
Molecular Weight |
170.3 g/mol |
IUPAC Name |
thieno[3,2-b]thiophen-6-ylmethanol |
InChI |
InChI=1S/C7H6OS2/c8-3-5-4-10-6-1-2-9-7(5)6/h1-2,4,8H,3H2 |
InChI Key |
QXJIBEMIIKKZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC=C2CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thieno[3,2-b]thiophene Derivatives
Thieno[3,2-b]thiophene derivatives can be synthesized using palladium-catalyzed Stille or Suzuki coupling reactions. Thieno[3,2-b]thiophene-2-carboxylic acid (D ) and thieno[3,2-b]thiophene (E ) are prepared from commercially available 3-bromothiophene (A ) following Fuller's method. 2,5-Dibromothieno[3,2-b]thiophene (1 ) is synthesized according to procedures reported by Xinnan.
Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
- 00 g (6.58 mmol) of compound 2 is dissolved in 50 mL of dry THF and cooled in an acetone/dry ice bath for 20 minutes. 8.22 mL (13.16 mmol) of n-butyllithium (1.60 M solution in hexanes) is added dropwise, and the mixture is stirred for 1 hour. The mixture is removed from the ice bath, warmed to room temperature, and then returned to the ice bath. 3.57 mL (13.16 mmol) of tributyltin chloride is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 1 hour, resulting in 2,5-bis(5-tributylstannylthien-2-yl)thieno[3,2-b].
Synthesis of 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile (3) (TT-CN)
- 48 g (1.84 mmol) of 2 is dissolved in 15 mL of chlorobenzene. The reaction is stirred at this temperature for 8 hours, and then the mixture is extracted with CH2Cl2, a 10% NaHCO3 solution, and water. The organic layer is dried over Na2SO4 and filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography eluting with a mixture of n-hexane/CH2Cl2 (5:1) to obtain 0.31 g (70%) of the title compound 3 .
- ¹H NMR (CDCl3, 500 MHz): δ 7.85 (d, J = 8.8 Hz, 2H), 7.74 (d, J = 8.2 Hz, 2H), 7.64 (s, 1H), 7.45 (d, J = 5.3 Hz, 1H), 7.34 (d, J = 5.3 Hz, 1H).
- ¹³C NMR (CDCl3, 126 MHz): δ 140.1, 138.9, 137.3, 132.8, 132.5, 127.7, 126.7, 125.1, 119.9, 118.8, 110.9.
- MS m/z: 241.9 (M+).
Synthesis of 4-[2-(4-Diphenylaminophenyl)thieno[3,2-b]-thiophen-3-yl]benzonitrile (TT-TPA)
0.2 g (0.500 mmol) of 4 and 0.28 g (0.750 mmol) of N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are dissolved in 25 mL of THF and degassed for 40 minutes with N2. K2CO3 (2.5 mL, 2 M) and Pd(PPh3)4 (0.0025 mmol) are added. The mixture is saturated with N2, and the sealed reaction flask is stirred at 80 °C for 48 hours. The crude product is filtered through Celite, extracted with sodium carbonate, dried over sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography eluting with n-hexane/CH2Cl2 (4:1).
Synthesis of 4-(2-(4-(1,2,2-Triphenylvinyl)phenyl)thieno[3,2-b]thiophen-3-yl)benzonitrile (TT-TPE)
- 15 g (0.262 mmol) of 4 and 0.21 g (0.47 mmol) of 4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane are dissolved in 25 mL of THF and degassed for 40 min with N2. 2.5 mL of K2CO3 (2 M) and 0.0025 mmol of Pd(PPh3)4 are added. The mixture is saturated with N2, and the sealed reaction flask is stirred at 80 °C for 48 h. The crude product is filtered through Celite, extracted with sodium carbonate, dried over sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography eluting with n-hexane/CH.
Synthesis of 4-[2,5-Bis(4-diphenylaminophenyl)thieno[3,2-b]thiophen-3-yl]benzonitrile (TPA-TT-TPA)
- 2 g (0.500 mmol) of 5 and 0.37 g (1.00 mmol) of N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are dissolved in 25 mL of THF and degassed for 40 min with N2. 2.5 mL of K2CO3 (2 M) and 0.005 mmol of Pd(PPh3)4 are added. The mixture is saturated with N2, and the sealed reaction flask is stirred at 75 °C for 48 h. The crude product is filtered through Celite, extracted with sodium carbonate, dried over sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography eluting with n-hexane/CH2Cl2.
Synthesis of 4-(2,5-Bis(4-(1,2,2-triphenylvinyl)phenyl)thieno[3,2-b]thiophen-3-yl)benzonitrile (TPE-TT-TPE)
- 15 g (0.375 mmol) of 5 and 0.43 g (0.94 mmol) of 4,4,5,5-tetramethyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1,3,2-dioxaborolane are dissolved in 25 mL of THF and degassed for 40 min with N2. 2.5 mL of K2CO3 (2 M) and 0.005 mmol of Pd(PPh3)4 are added. The mixture is saturated with N2, and the sealed reaction flask is stirred at 75 °C for 48 h. The crude product is filtered through Celite, extracted with sodium carbonate, dried over sodium sulfate, and filtered. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography eluting with n-hexane/CH.
Synthesis of 4-(5-Bromo-2-(4-(1,2,2-triphenylvinyl)phenyl)thieno[3,2-b]thiophen-3-yl)benzonitrile (Br-TT-TPE)
- 2 g (0.83 mmol) of TT-TPE is dissolved in 10 mL of DMF, and 0.145 g (0.83 mmol) of NBS is added at −10 °C in the dark. After the reaction is stirred for 8 hours at the same temperature, the mixture is poured into 50 mL of water, and the precipitate.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophen-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thieno[3,2-b]thiophenes .
Scientific Research Applications
Thieno[3,2-b]thiophen-3-ylmethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophen-3-ylmethanol involves its interaction with various molecular targets and pathways:
Electron Donating Properties: The compound’s electron-rich nature allows it to participate in electron transfer reactions, making it useful in electronic applications.
Molecular Targets: In biological systems, it may interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or antiviral effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-b]thiophen-3-ylmethanol vs. 3-Thiophenemethanol
- Structural Differences: this compound: Fused bicyclic system (two thiophene rings) with a hydroxymethyl group. 3-Thiophenemethanol: Single thiophene ring with a hydroxymethyl group at the 3-position .
- Synthesis: this compound may be synthesized via Pd-catalyzed Stille/Suzuki coupling, as seen in related thieno[3,2-b]thiophene derivatives . 3-Thiophenemethanol is prepared via the Fisher reaction or nucleophilic substitution .
This compound vs. 2-(3-Thienyl)ethanol
- Structural Differences: 2-(3-Thienyl)ethanol: Ethanol chain attached to a single thiophene ring .
- Properties: The fused-ring system in this compound enhances π-conjugation, making it more suitable for optoelectronic applications compared to the simpler 2-(3-Thienyl)ethanol .
Physical and Chemical Properties
Table 1: Comparative Data for this compound and Analogues
*Predicted values based on analogous compounds.
Key Observations:
- Solubility: The hydroxymethyl group in this compound improves solubility in polar solvents compared to non-functionalized thieno[3,2-b]thiophenes (e.g., thieno[3,2-b]thiophene-2-carboxylic acid) .
- Thermal Stability : Fused-ring systems exhibit superior thermal stability (>250°C), critical for semiconductor device fabrication .
Functional and Application Comparisons
- Organic Electronics: this compound derivatives show promise as p-type semiconductors due to extended π-conjugation and tunable electronic properties . Simpler thiophene alcohols (e.g., 3-Thiophenemethanol) lack the conjugation length for such applications .
- Pharmaceuticals: 3-Thiophenemethanol is used as an intermediate in drug synthesis, whereas this compound’s fused structure may offer unique bioactivity yet to be explored .
- Synthetic Versatility: this compound can undergo further functionalization (e.g., esterification, oxidation) similar to 2-(3-Thienyl)ethanol, enabling diverse derivative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
